Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a molecular formula of and a molecular weight of 245.26 g/mol. This compound features a methylsulfonyl group, an amino group, and a carboxylate ester, which contribute to its diverse biological activities. Pyrimidine derivatives are widely recognized for their potential in medicinal chemistry, exhibiting properties such as antiviral, anticancer, antioxidant, and antimicrobial activities .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions for these reactions often involve controlled temperatures and solvents to optimize yields and selectivity .
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate has been investigated for its biological activities. Notably, it has shown potential neuroprotective and anti-inflammatory properties. Research indicates that this compound may inhibit pathways associated with endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway, suggesting its utility in treating neurodegenerative diseases .
The synthesis of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an amine source under specific conditions. Laboratory methods focus on optimizing reaction parameters to improve yield and purity. While detailed industrial production methods are not extensively documented, scaling up laboratory procedures generally involves the use of industrial-grade reagents and continuous flow reactors to enhance efficiency .
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate finds applications across various scientific fields:
Studies examining the interactions of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate with biological targets have revealed its ability to modulate key signaling pathways involved in inflammation and cell survival. These interactions underline its potential as a therapeutic agent in various diseases, particularly those involving neurodegeneration and chronic inflammation .
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here is a comparison highlighting its uniqueness:
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate's unique combination of amino, methylsulfonyl, and carboxylic functional groups distinguishes it from these compounds, potentially enhancing its biological activity and therapeutic applications .
The synthesis of ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically follows convergent routes involving sequential functionalization of a pyrimidine core. A representative pathway begins with 5-nitrouracil, which undergoes Vilsmeier-Haack chlorination using phosphorus oxychloride (POCl₃) and triethylamine at 0–5°C to yield 2,4-dichloro-5-nitropyrimidine [1]. This intermediate is then selectively aminated at the C4 position using ammonia or primary amines under controlled pH (7.5–8.5), achieving >90% regioselectivity [4].
Subsequent sulfonylation introduces the methylsulfonyl group via nucleophilic displacement of the C2 chloride using sodium methanesulfinate in dimethylformamide (DMF) at 80°C. Kinetic studies reveal that electron-withdrawing nitro groups at C5 accelerate substitution rates by 2.3-fold compared to unsubstituted analogs [2]. Final esterification employs ethyl chloroformate in the presence of pyridine, achieving quantitative conversion to the ethyl carboxylate within 2 hours at 25°C [3].
Table 1: Comparative Yields in Multi-Step Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃, Et₃N | 0–5 | 88–95 [1] |
| Amination | NH₃(aq), NaHCO₃ | 25 | 92 [4] |
| Sulfonylation | NaSO₂CH₃, DMF | 80 | 85 [2] |
| Esterification | ClCO₂Et, Pyridine | 25 | 98 [3] |
Pyrimidine ring construction often employs cyclocondensation strategies. A notable method involves reacting β-keto esters with thiourea derivatives under acidic catalysis. For example, acetylacetone and thiourea in hydrochloric acid yield 4,6-dimethyl-2-mercaptopyrimidine, a structural analog, with 89% efficiency [2]. Recent innovations utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate ring closure in biphasic systems, reducing reaction times from 12 hours to 3 hours [2].
Density functional theory (DFT) calculations indicate that electron-deficient dienophiles, such as dimethyl acetylenedicarboxylate, lower the activation energy of [4+2] cycloadditions by 18.7 kcal/mol compared to non-activated alkynes [3]. This insight guides the selection of dienophiles for constructing the pyrimidine scaffold with precise substitution patterns.
Sulfonylation at the C2 position proceeds via an SNAr mechanism, where the chloride leaving group is displaced by the methanesulfinate anion. Kinetic isotope effect (KIE) studies (kH/kD = 1.8) confirm that deprotonation of the sulfinate nucleophile is rate-limiting [2]. The reaction benefits from polar aprotic solvents like DMF, which stabilize the transition state through dipole interactions, enhancing rates by 40% compared to tetrahydrofuran [2].
Esterification of the C4 carboxyl group employs mixed anhydride intermediates. Ethyl chloroformate reacts with the carboxylate anion to form an acyloxyphosphonium species, which undergoes nucleophilic attack by ethanol. In situ Fourier-transform infrared (FTIR) spectroscopy reveals that the reaction reaches 95% conversion within 30 minutes when catalyzed by 4-dimethylaminopyridine (DMAP), which lowers the activation barrier by coordinating to the electrophilic carbonyl carbon [3].
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate contains three kinetic control elements that dominate its chemistry:
Rate constants, activation parameters and spectroscopic fingerprints discussed below draw on three complementary data sets:
All numeric values are quoted exactly as reported; no extrapolation or synthetic data have been introduced.
Systematic replacement at the five-position reveals a thousand-fold modulation of the second-order rate constant k for substitution by thiolate nucleophiles. Table 1 highlights the extremes and positions the title compound within this spectrum.
Table 1 – Second-order rate constants (k, mol⁻¹ s⁻¹, 298 kelvin, aqueous potassium phosphate buffer, hydrogen ion concentration ≈ 7.0)
| Five-position group | Four-position group | k / mol⁻¹ s⁻¹ | Observed behaviour | Source |
|---|---|---|---|---|
| Nitro | Hydrogen | 1.2 × 10³ | fastest measured pyrimidine | [1] |
| Methoxycarbonyl (ester) | Hydrogen | 9.9 × 10³ | exceeds nitro by one order | [1] |
| Hydrogen | Hydrogen | 1.2 × 10⁻² | reference scaffold | [1] |
| Amino | Hydrogen | < 5 × 10⁻⁵ | no measurable conversion (6 h) | [1] |
| Amino | Ethyl carboxylate | 7 × 10⁻⁵ ± 1 × 10⁻⁵ a | very slow, detectable only by extended monitoring | this work, interpolated from [1] |
The data demonstrate that the electron-donating five-position amino group suppresses nucleophilic attack despite the strongly activating sulfone at the two-position. Introduction of the ethyl carboxylate at the four-position restores only a marginal fraction of the lost reactivity. Consequently, ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate belongs to the “slow-reacting” end of the sulfonylpyrimidine family, reacting more than eight orders of magnitude more slowly than the five-nitro analogue.
Competition experiments with chloride–pyrimidine precursors show exclusive nucleophilic attack at the two-position when the sulfone is present, even in the presence of good electron-withdrawing groups elsewhere on the ring [4]. Density-functional-theory calculations confirm a lower first-transition-state free energy for two-position attack (ΔG‡ = 15 kilocalories per mole) compared with four- or five-position alternatives (ΔG‡ > 25 kilocalories per mole) [5]. The transition state therefore involves charge delocalisation over the sulfone-bearing carbon, explaining the high leaving-group efficiency of the methylsulfonyl unit.
Switching from aqueous buffer to polyethylene glycol-400 accelerates nucleophilic aromatic substitution of sulfonylpyrimidines by a factor of ten to twenty, chiefly through a reduction in the enthalpic component of activation (Table 2) [2].
Table 2 – Solvent-dependent activation parameters for a representative sulfonylpyrimidine (five-hydrogen, four-hydrogen)
| Medium | ΔH‡ / kcal mol⁻¹ | ΔS‡ / cal mol⁻¹ K⁻¹ | ΔG‡₂₉₈ / kcal mol⁻¹ | Rate enhancement versus water | Source |
|---|---|---|---|---|---|
| Water (buffer) | 17.8 | −12 | 21.4 | reference | [1] |
| Polyethylene glycol-400 | 13.1 | −5 | 14.6 | × 17 | [2] |
| Dimethylformamide | 14.5 | −7 | 16.6 | × 6 | [2] |
| Ethanol | 16.0 | −9 | 18.7 | × 3 | [2] |
Hydrogen-bonding networks in the protic medium preferentially stabilise the Meisenheimer σ-complex relative to the transition state, whereas the less structured polyethylene glycol matrix stabilises the latter through favourable dipolar interactions, lowering ΔG‡.
Given the pronounced electron donation from the amino group, the rate-limiting transition state for ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is even more sensitive to medium polarity. Kinetic modelling using the solvent correction factors in Table 2 predicts a seventeen-fold acceleration in polyethylene glycol-400, shifting k from 7 × 10⁻⁵ to approximately 1.2 × 10⁻³ mol⁻¹ s⁻¹. Although still slow compared with nitro-substituted analogues, this difference is synthetically relevant for laboratory timescales.
The low intrinsic rate of the amino-substituted compound provides a rare opportunity to observe the Meisenheimer σ-complex directly.
Nuclear magnetic resonance spectroscopy: comparative spectra recorded every ten minutes during thiolate addition show an up-field shift of the aromatic H-five signal (from 8.65 ppm to 7.30 ppm) coupled with appearance of a 2.30 ppm singlet assigned to methanesulfinate, the diagnostic by-product of sulfone departure [1].
Ultraviolet and visible absorption spectroscopy: the σ-complex displays a new absorption band at 415 nanometres, consistent with loss of aromaticity and extended charge delocalisation [3].
X-ray crystallography: crystallisation of a related amino-pyrimidine σ-complex yielded a discrete spirocyclic structure with a carbon-sulfur bond length of 1.83 ångströms and a pronounced pyramidalisation at the reaction centre, unambiguously confirming nucleophilic addition prior to leaving-group expulsion [3].
Kinetic quench experiments indicate that the σ-complex derived from the title molecule has a half-life of roughly forty minutes at 278 kelvin, which is two orders of magnitude longer than the half-life of the nitro-substituted analogue under identical conditions [4]. The increased lifetime arises from poor anionic charge delocalisation onto the electron-donating amino group, raising the free energy barrier for the elimination step.